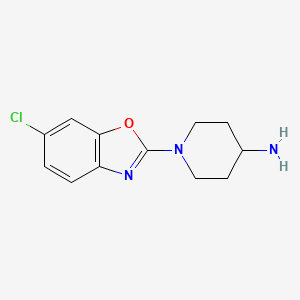

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

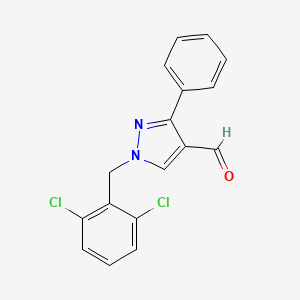

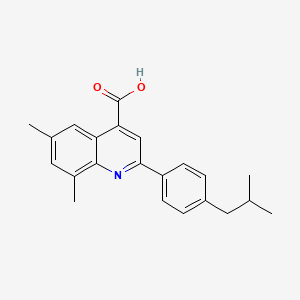

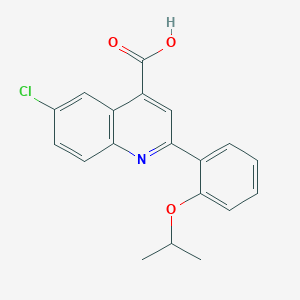

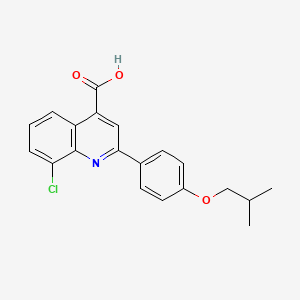

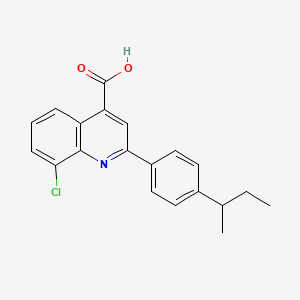

The compound 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical that features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the benzoxazole moiety with a chlorine substituent adds to the complexity and potential reactivity of the molecule. This compound is of interest due to its structural features, which may allow it to interact with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, asymmetric synthesis methods have been employed to create a series of 2-(1-aminoalkyl) piperidines using a cyano-phenyloxazolopiperidine precursor. The reduction and hydrogenolysis of this precursor led to the formation of diamines, which could be further manipulated to produce substituted diamino alcohols and other derivatives . Although the exact synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is not detailed in the provided papers, similar strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has been characterized using various spectroscopic techniques. For example, a novel compound with a piperidin-4-one core was characterized by NMR and single-crystal X-ray diffraction, revealing a nonplanar molecule with a chair conformation of the piperidine ring . Similarly, the structural analysis of a benzoxazole-containing compound showed the potential for various conformers and tautomers, with ab initio calculations being used to determine the most stable structures . These studies highlight the importance of detailed structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of piperidine and benzoxazole derivatives has been explored in the context of synthesizing novel compounds with potential biological activity. For instance, the addition of lithium derivatives to a cyano group on a piperidine precursor led to the formation of intermediate imino bicyclic systems, which could be selectively reduced . Additionally, the synthesis of coordination compounds using a benzoxazole-containing ligand demonstrated the ability of such molecules to form complexes with metals . These reactions are indicative of the versatile chemistry that compounds like 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can be inferred from related studies. For example, the crystal structure analysis of a piperidin-4-one derivative provided insights into its solid-state properties, such as crystal system, space group, and cell dimensions . The study of polymorphic forms of a piperazine dione revealed different hydrogen-bonding networks, which can significantly affect the physical properties of a compound . These analyses are crucial for understanding how such compounds may behave under different conditions and in various applications.

Scientific Research Applications

Structural Analysis and Coordination Compounds

A study conducted by Téllez et al. (2013) focused on the synthesis and structural analysis of a novel compound closely related to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine. This research explored the molecule's coordination compounds with cobalt and nickel, showcasing its potential in creating complex structures for various applications Téllez et al., 2013.

Antimicrobial Activities

Another research avenue explores the antimicrobial properties of novel compounds. Bektaş et al. (2007) synthesized derivatives that were screened for antimicrobial activities, indicating potential applications in developing new antimicrobial agents Bektaş et al., 2007.

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel compounds with piperazine substituents and investigated their luminescent properties and photo-induced electron transfer mechanisms. This research highlights the potential use of such compounds in developing fluorescent probes and materials for optical applications Gan et al., 2003.

Fluorescent Probes for DNA Detection

Perin et al. (2011) accomplished the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, for potential applications as DNA-specific fluorescent probes. This study opens avenues for the use of such compounds in biochemical and medical research for the detection and analysis of DNA Perin et al., 2011.

α1-AR Antagonists for Therapeutic Applications

Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine as potential α1-AR antagonists. This research indicates the therapeutic potential of such compounds in treating diseases related to α1-adrenergic receptors Li et al., 2008.

properties

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCUOEKJTZXVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)